molecular formula C7H7BrO2 B1446849 3-Bromo-2-(hydroxymethyl)phenol CAS No. 96911-26-1

3-Bromo-2-(hydroxymethyl)phenol

Cat. No.: B1446849
CAS No.: 96911-26-1
M. Wt: 203.03 g/mol
InChI Key: URVBYANBZXJPEM-UHFFFAOYSA-N
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Description

3-Bromo-2-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H7BrO2 It is a brominated phenol derivative, characterized by the presence of a bromine atom at the third position and a hydroxymethyl group at the second position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(hydroxymethyl)phenol typically involves the bromination of 2-(hydroxymethyl)phenol. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under mild reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at room temperature to avoid over-bromination .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the bromination process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(hydroxymethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Zinc and hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 3-Bromo-2-(carboxymethyl)phenol.

    Reduction: 2-(Hydroxymethyl)phenol.

    Substitution: 3-Amino-2-(hydroxymethyl)phenol or 3-Thio-2-(hydroxymethyl)phenol.

Scientific Research Applications

3-Bromo-2-(hydroxymethyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial properties. Brominated phenols are known to exhibit activity against various bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for its antimicrobial and anti-inflammatory properties.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(hydroxymethyl)phenol involves its interaction with biological targets such as enzymes and receptors. The bromine atom and hydroxymethyl group play crucial roles in its binding affinity and specificity. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to the disruption of essential biochemical pathways .

Comparison with Similar Compounds

  • 2-Bromo-4-(hydroxymethyl)phenol
  • 4-Bromo-2-(hydroxymethyl)phenol
  • 3-Bromo-4-(hydroxymethyl)phenol

Comparison: 3-Bromo-2-(hydroxymethyl)phenol is unique due to the specific positioning of the bromine atom and hydroxymethyl group, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different levels of antimicrobial activity and chemical reactivity, making it a distinct compound for targeted applications .

Properties

IUPAC Name

3-bromo-2-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c8-6-2-1-3-7(10)5(6)4-9/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVBYANBZXJPEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-6-hydroxybenzaldehyde (3.8 g, 18.91 mmol, 1 eq.) in a mixture of THF and MeOH (4/1, 25 mL) was added NaBH4 (1.4 g, 37.81 mmol, 1.5 eq.) at rt portion-wise. Upon the completion of addition, the mixture was continued to stir at rt for 30 min. The mixture was quenched with HCl (4 N) and extracted with EtOAC twice. The combined organic layer was dried over Na2SO4, concentrated, and purified on silica gel using 25% EtOAc/hexanes as eluent to give 3-bromo-2-(hydroxymethyl)phenol (2.3 g, 60%) as a colorless oil.
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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